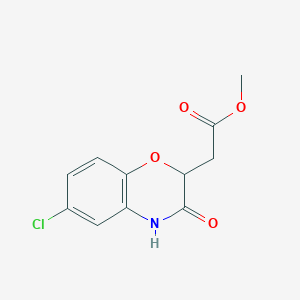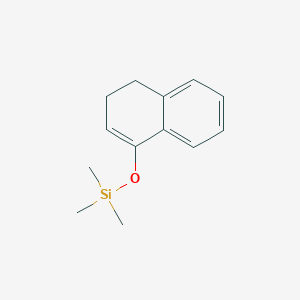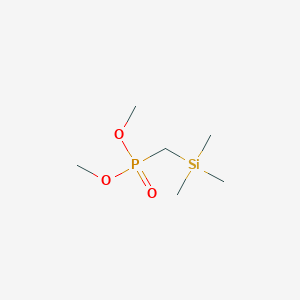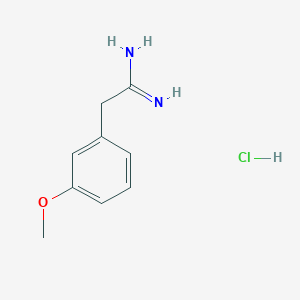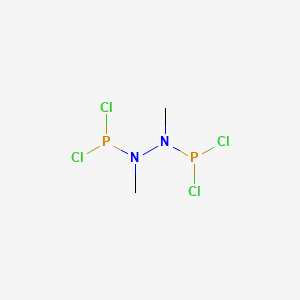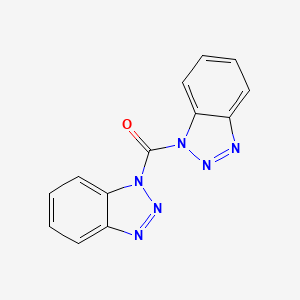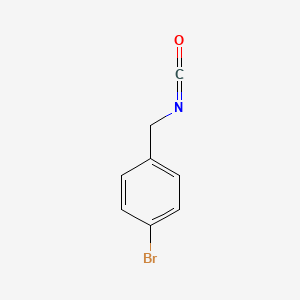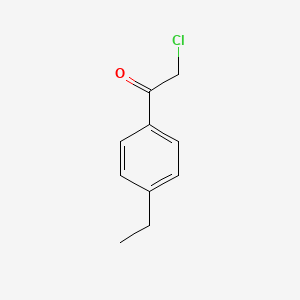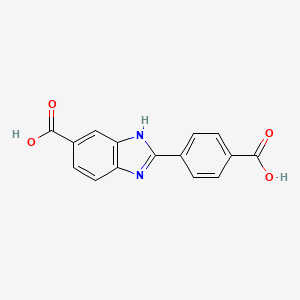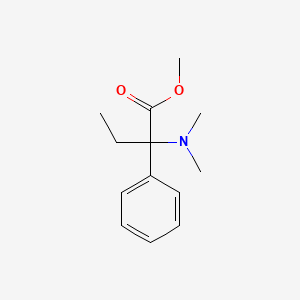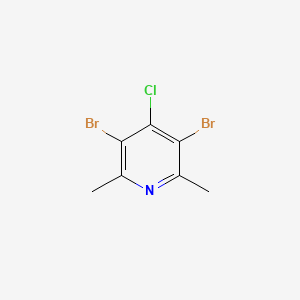
3,5-Dibromo-4-chloro-2,6-dimethylpyridine
概要
説明
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN . Its molecular weight is 299.39 g/mol.
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two bromine atoms at the 3rd and 5th positions, one chlorine atom at the 4th position, and two methyl groups at the 2nd and 6th positions .科学的研究の応用
Suzuki-Miyaura Approach in Forensic Science
The Suzuki cross-coupling reaction between various phenylboronic acids and 3,5-dibromo-4-chloro-2,6-dimethylpyridine plays a critical role in the preparation of forensically relevant pyridines. These pyridines have high importance in forensic science for their distinctive and traceable chemical properties (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Crystallographic Properties
Research has been conducted on the crystal structures of compounds like 2,6-dibromo-3,5-dimethylpyridine. These studies reveal insights into the molecular geometry, crystal symmetry, and pi-stacking interactions in solid states, contributing to a deeper understanding of pyridine derivatives (Pugh, 2006).
Nonclassical Noncovalent Interactions
Investigations into the crystal structure of dibrominated pyridine salts, including 3,5-dibromo-2,6-dimethylpyridine derivatives, have been pivotal in understanding nonclassical noncovalent interactions. These studies are significant for comprehending how such interactions influence molecular structure (AlDamen & Haddad, 2011).
NMR pH Indicators
3,5-Dibromo-4-chloro-2,6-dimethylpyridine derivatives have been synthesized and evaluated as indicators for 19F NMR pH. Their properties like pKa values, water solubility, and chemical shift response to pH changes are crucial for applications in NMR spectroscopy (Amrollahi, 2014).
Hydrogen Bonding Studies
Studies on hydrogen bonding in related pyridine derivatives, like 3-bromo-5-hydroxy-2,6-dimethylpyridine, provide valuable insights into intermolecular interactions. This research enhances understanding of the chemical behavior and reactivity of pyridine-based compounds (Hanuza et al., 1997).
特性
IUPAC Name |
3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGWSXQURLBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393938 | |
| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloro-2,6-dimethylpyridine | |
CAS RN |
633318-46-4 | |
| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

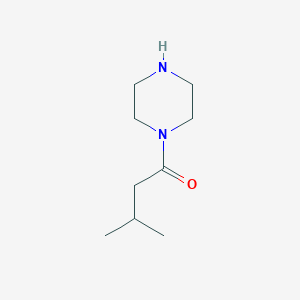
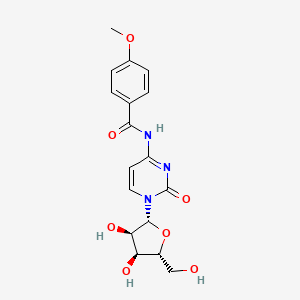
![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
